C3-Benzodioxole-5-carbonyl vs. C3-Benzoyl: Metabolic and Binding Implications
CAS 931746-72-4 contains a benzodioxole-5-carbonyl group at the C3 position, whereas the close analog 3-Benzoyl-1-benzyl-6-ethoxy-1,4-dihydroquinolin-4-one (CAS 904432-80-0) bears an unsubstituted benzoyl group. The methylenedioxy bridge on the benzodioxole alters both electronic distribution and metabolic vulnerability. Literature on structurally related benzodioxole-containing compounds indicates that the methylenedioxy group is a substrate for cytochrome P450-mediated cleavage, generating a catechol intermediate that can redox-cycle, a property absent in the benzoyl analog [1]. This metabolic distinction may translate to differentiated pharmacodynamic and toxicological profiles relevant to in vitro cell-based assay interpretation.
| Evidence Dimension | Metabolic liability (CYP450-mediated ring cleavage susceptibility) |
|---|---|
| Target Compound Data | Benzodioxole ring present (methylenedioxy function susceptible to CYP450 cleavage per literature precedent) |
| Comparator Or Baseline | C3-Benzoyl analog (CAS 904432-80-0): lacks methylenedioxy bridge; no catechol-forming cleavage pathway expected |
| Quantified Difference | Qualitative difference in potential for quinone-reactive oxygen species generation; quantitative comparative CYP450 kinetic data (Km, Vmax) not available for this specific pair |
| Conditions | Inference based on literature reports of methylenedioxyphenyl compound metabolism by CYP450 enzymes |
Why This Matters
Users conducting cellular assays must consider the potential for benzodioxole-specific metabolite formation that could confound activity readouts; the 3-benzoyl analog may be used as a negative control for benzodioxole-mediated redox effects.
- [1] Murray M. The Biochemical Disposition of Methylenedioxyphenyl Compounds. Curr Drug Metab. 2000; 1(1): 67-84. View Source
